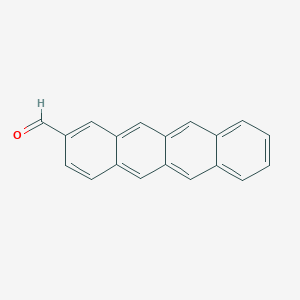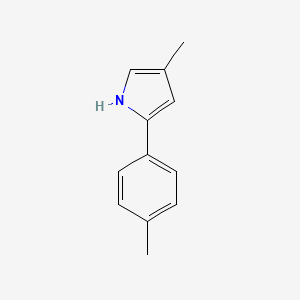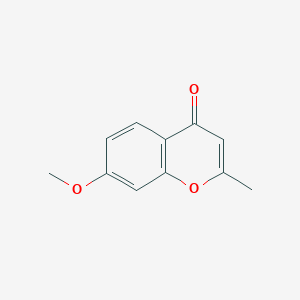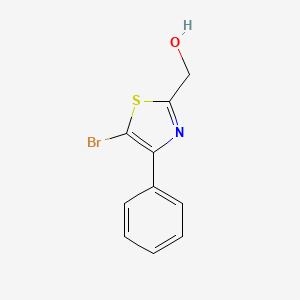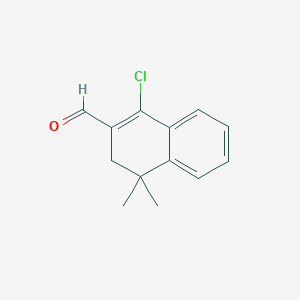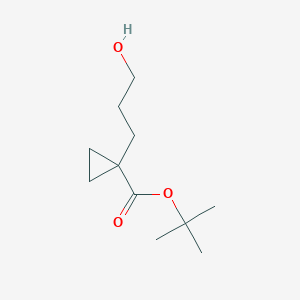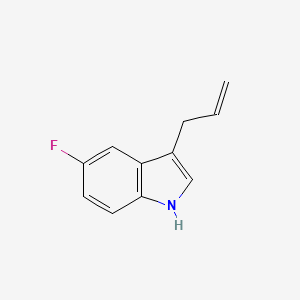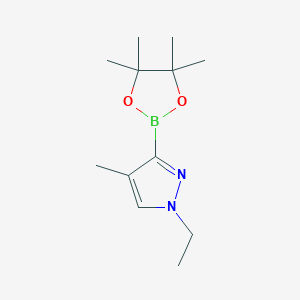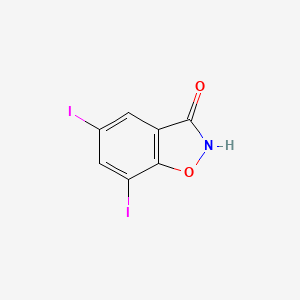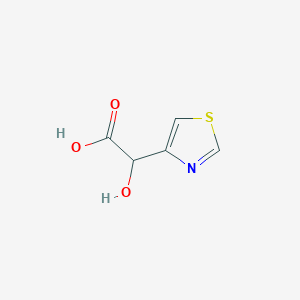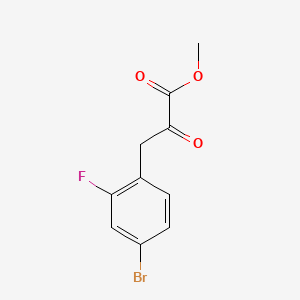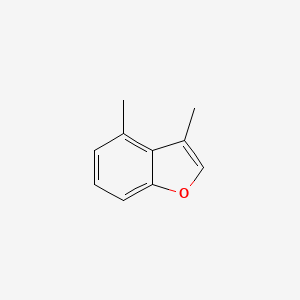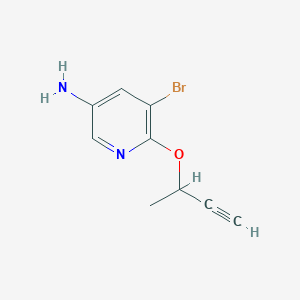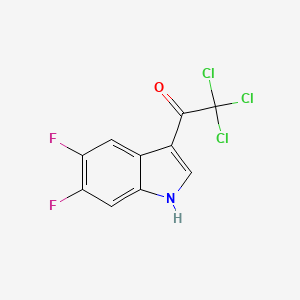
2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H4Cl3F2NO It is characterized by the presence of a trichloromethyl group and a difluoroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone typically involves the reaction of 5,6-difluoroindole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the trichloromethyl and difluoroindole groups enhances its binding affinity and specificity towards these targets. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone
- 2,2,2-Trichloro-1-(5,6-difluoro-2-indolyl)ethanone
- 2,2,2-Trichloro-1-(5,6-difluoro-1-indolyl)ethanone
Uniqueness
2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone is unique due to the specific positioning of the difluoro groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This positional specificity can result in distinct interactions with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C10H4Cl3F2NO |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(5,6-difluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H4Cl3F2NO/c11-10(12,13)9(17)5-3-16-8-2-7(15)6(14)1-4(5)8/h1-3,16H |
InChI Key |
PKQLPSQUKCVQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


